molecular formula C7H13Cl2N3S B13641482 3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride

3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride

Cat. No.: B13641482
M. Wt: 242.17 g/mol
InChI Key: NUWWOIQOVYUSSZ-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of microwave irradiation to enhance reaction rates and yields. For instance, phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine can be reacted with p-toluenesulfonic acid under microwave irradiation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and microwave-assisted synthesis, are often employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride is unique due to its specific pyrazolo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13Cl2N3S

Molecular Weight

242.17 g/mol

IUPAC Name

3-methylsulfanyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride

InChI

InChI=1S/C7H11N3S.2ClH/c1-11-7-5-9-10-3-2-8-4-6(7)10;;/h5,8H,2-4H2,1H3;2*1H

InChI Key

NUWWOIQOVYUSSZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2CNCCN2N=C1.Cl.Cl

Origin of Product

United States

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